(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
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Overview
Description
The compound (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, fluorine substitution, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the fluorine atom, and esterification reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine substitution can enhance binding affinity and specificity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as a drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atom and ester groups play a crucial role in its binding affinity and specificity, influencing the pathways it affects.
Comparison with Similar Compounds
Similar Compounds
- (6S,8S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
- (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-chloro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
Uniqueness
The uniqueness of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate lies in its specific stereochemistry and the presence of the fluorine atom. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H35FO6 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(6S,8S,10R,13S,14S,17R)-17-(2-acetyloxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C27H35FO6/c1-5-6-24(32)34-27(23(31)15-33-16(2)29)12-9-20-18-14-22(28)21-13-17(30)7-10-25(21,3)19(18)8-11-26(20,27)4/h8,13,18,20,22H,5-7,9-12,14-15H2,1-4H3/t18-,20+,22+,25-,26+,27+/m1/s1 |
InChI Key |
MRYNQTYZLQNENB-MLISFMOESA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC=C3C2CC(C4=CC(=O)CCC34C)F)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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